molecular formula C17H17N3O3 B2436514 4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide CAS No. 1351581-51-5

4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide

Cat. No.: B2436514
CAS No.: 1351581-51-5
M. Wt: 311.341
InChI Key: CLXJQJYDKGGCOR-UHFFFAOYSA-N
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Description

4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide, also known as BML-284, is a chemical compound with a molecular formula of C17H17N3O3 and a molecular weight of 311.341 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with a suitable amine, such as pyridin-4-ylamine.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like benzyl chloride for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-5-oxo-N-(pyridin-3-yl)morpholine-3-carboxamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

    4-benzyl-5-oxo-N-(pyridin-2-yl)morpholine-3-carboxamide: Similar structure but with a pyridin-2-yl group instead of pyridin-4-yl.

Uniqueness

The uniqueness of 4-benzyl-5-oxo-N-(pyridin-4-yl)morpholine-3-carboxamide lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-benzyl-5-oxo-N-pyridin-4-ylmorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-16-12-23-11-15(17(22)19-14-6-8-18-9-7-14)20(16)10-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXJQJYDKGGCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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